REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[C:10]([O:14][C:15]([NH:17][CH2:18][C:19]([OH:21])=O)=[O:16])([CH3:13])([CH3:12])[CH3:11].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[F:55][C:56]([F:60])([F:59])[CH2:57][NH2:58]>ClCCl>[C:10]([O:14][C:15](=[O:16])[NH:17][CH2:18][C:19](=[O:21])[NH:58][CH2:57][C:56]([F:60])([F:59])[F:55])([CH3:11])([CH3:12])[CH3:13] |f:2.3|
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Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NCC(=O)O
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Name
|
|
Quantity
|
16.3 g
|
Type
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reactant
|
Smiles
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C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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2.47 mL
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Type
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reactant
|
Smiles
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FC(CN)(F)F
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Name
|
|
Quantity
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48 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction is quenched with water
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Type
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EXTRACTION
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Details
|
extracted three times with dichloromethane
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Type
|
WASH
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Details
|
The combined organic phases are washed with HCl (2M), Na2CO3 (1M)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous solution of NaCl, dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (450 g)
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Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and hexane (2:3 to 3:2)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC(NCC(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |